3-(1H-benzimidazol-1-yl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione
Vue d'ensemble
Description
3-(1H-benzimidazol-1-yl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione, also known as CPI-613, is a novel anticancer agent that has garnered significant attention from the scientific community in recent years. This compound is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is an essential metabolic pathway for cancer cells. CPI-613 has shown promising results in preclinical studies, and its unique mechanism of action makes it a potential candidate for combination therapy with other anticancer agents.
Mécanisme D'action
3-(1H-benzimidazol-1-yl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione targets the mitochondrial TCA cycle by inhibiting two key enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). These enzymes are essential for cancer cell metabolism, and their inhibition leads to a decrease in ATP production and an increase in oxidative stress, ultimately leading to cancer cell death.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on cancer cells. In addition to its effects on the TCA cycle, this compound has been shown to induce mitochondrial fragmentation and increase mitochondrial membrane potential. This compound also affects the expression of several genes involved in cancer cell metabolism and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1H-benzimidazol-1-yl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione in lab experiments is its unique mechanism of action, which makes it a potential candidate for combination therapy with other anticancer agents. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 3-(1H-benzimidazol-1-yl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione. One area of interest is the development of more efficient synthesis methods for this compound that yield higher overall yields. Another potential direction is the investigation of the effects of this compound on other metabolic pathways in cancer cells. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in combination with other anticancer agents. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Applications De Recherche Scientifique
3-(1H-benzimidazol-1-yl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione has been extensively studied in preclinical models of various types of cancer, including pancreatic, lung, and ovarian cancer. In these studies, this compound has been shown to inhibit cancer cell growth, induce apoptosis, and sensitize cancer cells to other anticancer agents. This compound has also been shown to have synergistic effects when combined with other anticancer agents, such as gemcitabine and cisplatin.
Propriétés
IUPAC Name |
3-(benzimidazol-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2/c18-11-4-3-5-12(8-11)21-16(22)9-15(17(21)23)20-10-19-13-6-1-2-7-14(13)20/h1-8,10,15H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRAYUQQZNZYJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)N3C=NC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.